N1-(2,5-difluorophenyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide
Description
N1-(2,5-difluorophenyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative designed for antiviral applications, particularly targeting viral entry mechanisms. Its structure integrates a 2,5-difluorophenyl group at the N1 position and a piperidine ring functionalized with a methylthio-substituted nicotinoyl moiety at the N2 position. This compound is hypothesized to enhance binding affinity to viral glycoproteins while improving metabolic stability compared to earlier analogs .
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N4O3S/c1-31-20-15(3-2-8-24-20)21(30)27-9-6-13(7-10-27)12-25-18(28)19(29)26-17-11-14(22)4-5-16(17)23/h2-5,8,11,13H,6-7,9-10,12H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAFOUMNTYLNEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,5-difluorophenyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide is a compound with notable biological activity, primarily due to its structural features, which include a piperidine ring and oxalamide functional groups. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H22F2N4O3S |
| Molecular Weight | 448.49 g/mol |
| Solubility | Not available |
| Melting Point | Not available |
| Density | Not available |
The presence of the difluorophenyl and methylthio groups suggests potential interactions with biological targets that could be leveraged for therapeutic effects.
While the precise mechanism of action for this compound remains to be fully elucidated, it is hypothesized to interact with various receptors involved in neuropharmacology. The compound's structure indicates that it could modulate neurotransmitter systems, particularly those associated with nicotinic acetylcholine receptors (nAChRs), due to the presence of the nicotinoyl moiety.
Neuropharmacological Effects
Research indicates that compounds similar to this compound exhibit neuroprotective effects and may enhance cognitive functions. These effects are likely mediated through modulation of cholinergic signaling pathways.
Antimicrobial Activity
Preliminary studies suggest that oxalamide derivatives possess antimicrobial properties. The compound may exhibit activity against various bacterial strains, although specific data on its efficacy against particular pathogens is still limited.
Case Studies and Research Findings
- Neuroprotective Studies : A study involving similar compounds demonstrated significant neuroprotective effects in models of neurodegeneration. The results suggested that these compounds could potentially reduce oxidative stress and inflammation in neuronal cells .
- Antimicrobial Testing : In vitro testing of related oxalamide compounds showed promising results against Gram-positive bacteria. Further investigations are needed to establish the spectrum of activity and mechanisms involved.
- Pharmacokinetics : Research into the pharmacokinetic profile of related compounds has indicated favorable absorption and distribution characteristics, which may apply to this compound as well. This aspect is crucial for its potential therapeutic applications in clinical settings .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Oxalamide Derivatives
The compound belongs to a broader class of oxalamide-based entry inhibitors. Below is a detailed comparison with structurally related analogs from published studies:
Table 1: Structural and Physicochemical Properties
<sup>*</sup>LogP values calculated using Molinspiration or similar tools.
Key Structural Differences:
N1 Substituent : The target compound features a 2,5-difluorophenyl group , which replaces the 4-chlorophenyl group in analogs (e.g., Compounds 13–17). Fluorine atoms enhance electronegativity and may improve membrane permeability and metabolic stability compared to chlorine .
N2 Modifications: The methylthio group on the nicotinoyl moiety distinguishes it from Compound 17, which has a hydroxyethyl group.
Piperidine vs. Pyrrolidine : Unlike Compounds 14–15 (pyrrolidine-based), the target compound retains a piperidine scaffold, which provides conformational flexibility for optimal binding .
Table 2: Antiviral Activity (HIV Entry Inhibition)
Predictions are based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
